3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Key structural elements include:
- 3-Ethyl substitution: Enhances lipophilicity and modulates pharmacokinetic properties.
Properties
IUPAC Name |
3-ethyl-8-[2-(trifluoromethyl)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c1-2-22-13(23)15(20-14(22)24)7-9-21(10-8-15)27(25,26)12-6-4-3-5-11(12)16(17,18)19/h3-6H,2,7-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVFZICNVVSIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with a spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of 1,3,8-triazaspiro[4.5]decane derivatives, which are known for various pharmacological properties.
- Molecular Formula : CHFNOS
- Molecular Weight : 405.4 g/mol
- CAS Number : 942006-62-4
The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing biological interactions and enhancing the compound's efficacy against various biological targets.
Biological Activity Overview
Research indicates that compounds similar to 3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various microorganisms.
- Anticancer Properties : The compound has been investigated for its ability to target cancer cells and may function as an anticancer agent.
- Anticonvulsant Effects : Similar compounds have demonstrated potential in treating neurological disorders through anticonvulsant mechanisms.
The unique structural features of 3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione allow it to interact with various biological targets. The mechanism of action is believed to involve inhibition of specific enzymes or receptors that play critical roles in disease processes.
Comparative Analysis with Similar Compounds
A comparison of structurally related compounds highlights the unique aspects of 3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | Contains a fluoro-substituted benzoyl group | Different pharmacological profiles due to fluorine substitution |
| 3-Ethyl-8-(3-(trifluoromethyl)phenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Similar trifluoromethyl group but different phenyl orientation | Distinct biological activities due to structural orientation |
| Hydantoin derivatives | Similar spirocyclic structures | Often used in anticonvulsant therapies |
Case Studies and Research Findings
Several studies have focused on the biological activity of triazaspiro compounds:
- Prolyl Hydroxylase Inhibition : Research has identified spirohydantoins as potent inhibitors of prolyl hydroxylase (PHD), which are implicated in anemia treatment. These compounds have shown efficacy in increasing erythropoietin levels in vivo .
- Anticancer Activity : A study evaluated a series of triazaspiro compounds for their anticancer properties against human tumor cell lines. Results indicated significant cytotoxic effects correlating with specific structural modifications .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 8-position is critical for receptor selectivity. For example, RS102221’s sulfonamido-pentyl chain confers 5-HT2C specificity, whereas the target compound’s sulfonyl group may favor alternative targets .
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances metabolic stability compared to methoxy or phenyl groups in analogs .
Pharmacological and Functional Differences
Neuropsychopharmacology
- RS102221: Demonstrates nanomolar affinity for 5-HT2C receptors (Ki < 10 nM) and reverses 5-HT-mediated behaviors in vivo .
- Neuroprotective Analogs : Compounds like R6 (3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-(4-(pyrrolidin-1-yl)benzyl)-...) inhibit mTOR and protect against cerebral ischemia, suggesting the spirocyclic core’s versatility in CNS applications .
Enzyme Inhibition
SAR Trends
- 3-Position Substitution : Ethyl groups (target compound) improve metabolic stability compared to bulkier substituents (e.g., 3-isopropyl in ), which may reduce CNS penetration .
- 8-Sulfonyl Groups: Enhance binding to sulfonamide-sensitive targets (e.g., 5-HT receptors, carbonic anhydrases) compared to amino or benzyl groups .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions using stepwise control of temperature (typically 0–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalysts (e.g., triethylamine for sulfonylation). Purification via column chromatography (silica gel, eluents like CH₂Cl₂/MeOH 9:1) is critical. Monitor intermediates using TLC and characterize intermediates via H NMR to avoid side products .
Q. What analytical techniques are most reliable for confirming the spirocyclic structure and substituent positions?
- Methodological Answer : Combine single-crystal X-ray diffraction (XRD) for absolute conformation (monoclinic P2₁/c systems, as in related triazaspiro compounds) with C NMR to resolve sp³ carbons in the spiro ring. IR spectroscopy identifies sulfonyl (1340–1290 cm⁻¹) and carbonyl (1750–1700 cm⁻¹) groups .
Q. How should researchers design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfonyl group’s electrophilic nature. Use fluorescence polarization for binding affinity studies. Pair with cytotoxicity assays (MTT on HEK-293 cells) to establish selectivity ratios .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
- Methodological Answer : Systematically vary substituents (e.g., trifluoromethyl position on the phenyl ring) and compare binding kinetics via surface plasmon resonance (SPR). For example, 2-(trifluoromethyl) analogs show higher receptor affinity than 3- or 4-substituted derivatives due to steric effects . Use molecular docking (AutoDock Vina) to correlate activity with binding pocket interactions .
Q. What computational strategies best predict the compound’s conformational flexibility in solution?
- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER force field) in explicit solvent (water/DMSO) over 100 ns trajectories. Analyze RMSD and Ramachandran plots to identify dominant conformers. Validate with NOESY NMR to detect through-space proton correlations .
Q. How can formulation challenges related to poor aqueous solubility be addressed?
- Methodological Answer : Use co-solvent systems (PEG-400/water) or nanoemulsions (lecithin-based). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Salt formation (e.g., hydrochloride) may enhance bioavailability, as seen in structurally related diazaspiro compounds .
Q. What experimental designs mitigate conflicting data on metabolic stability?
- Methodological Answer : Conduct parallel microsomal assays (human vs. rodent liver microsomes) with LC-MS quantification. Compare CYP450 inhibition profiles (e.g., CYP3A4 vs. CYP2D6) to identify species-specific metabolism. Use deuterium labeling at vulnerable positions (e.g., ethyl group) to track metabolic pathways .
Q. How to design derivatives for improved target selectivity while minimizing off-target effects?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl or amine) to the spirodecane ring to reduce lipophilicity. Test selectivity via kinome-wide profiling (Eurofins KinaseProfiler). Replace the trifluoromethyl group with cyano or methylsulfone to modulate electronic effects without steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
